molecular formula C14H22N2O6 B1527181 BOC-D-NVA-OSU CAS No. 213178-93-9

BOC-D-NVA-OSU

Cat. No.: B1527181
CAS No.: 213178-93-9
M. Wt: 314.33 g/mol
InChI Key: HXITWUZZHINTOM-SECBINFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BOC-D-NVA-OSU is synthesized through the reaction of tert-butoxycarbonyl-D-norvaline with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions

BOC-D-NVA-OSU primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimide ester group. This group is highly reactive towards nucleophiles, making it suitable for coupling reactions in peptide synthesis .

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, which react with the N-hydroxysuccinimide ester to form amide bonds. The reactions typically occur under mild conditions, such as room temperature, and in the presence of a base like triethylamine to neutralize the by-products .

Major Products

The major products formed from reactions involving this compound are peptides with protected amino groups. These protected peptides can be further deprotected to yield the desired peptide sequences for various applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6/c1-5-6-9(15-13(20)21-14(2,3)4)12(19)22-16-10(17)7-8-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXITWUZZHINTOM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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